N-(2,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Description

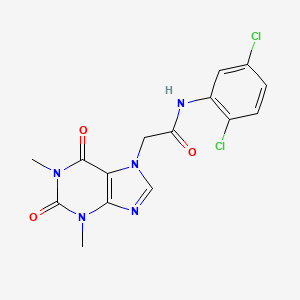

N-(2,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl moiety and a purine-based heterocyclic system. The compound’s structure combines a 2,5-dichlorophenyl group (electron-withdrawing substituents) with a 1,3-dimethyl-2,6-dioxopurin-7-yl fragment, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C15H13Cl2N5O3 |

|---|---|

Molecular Weight |

382.2 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |

InChI |

InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-10-5-8(16)3-4-9(10)17/h3-5,7H,6H2,1-2H3,(H,19,23) |

InChI Key |

DWCNVKBTVOPACK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves the following steps:

Formation of the Purine Moiety: The purine moiety can be synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid. These reactions often involve cyclization and subsequent functionalization to introduce the desired substituents.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzoyl chloride and an appropriate nucleophile.

Formation of the Acetamide Bridge: The final step involves the coupling of the purine moiety with the dichlorophenyl group through an acetamide linkage. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has shown promising potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of human breast cancer cells in vitro. In preclinical models, treatment with this compound resulted in significant tumor size reduction compared to control groups.

Antimicrobial Properties

Preliminary studies have suggested that the compound possesses antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL, indicating its potential use as an antimicrobial agent.

Pharmacological Applications

The pharmacological profile of this compound includes:

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been noted to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Effects

Research has shown that this compound can reduce pro-inflammatory cytokines in vitro. In murine models of inflammation induced by lipopolysaccharides (LPS), it significantly decreased inflammatory markers such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Breast Cancer Model | Significant reduction in tumor size in xenograft models compared to controls. |

| Inflammation Model | Reduction of inflammatory markers in LPS-induced murine models. |

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared pharmacophores or substitution patterns. Below is a detailed analysis of key similarities and differences:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings from Comparative Analysis

TRPA1 Antagonism: HC-030031 and CHEM-5861528 share the purine-dione core with the target compound but differ in their aryl substituents (isopropylphenyl vs. dichlorophenyl). However, direct activity data for the target compound are lacking .

Structural Flexibility and Hydrogen Bonding :

- Crystallographic studies on 26DMPCA () reveal that substituents on the phenyl ring (e.g., chloro vs. methyl) influence molecular packing and hydrogen-bonding networks. The 2,5-dichlorophenyl group in the target compound may introduce steric hindrance or alter solubility compared to 2,6-dimethylphenyl derivatives .

Benzothiazole vs. Purine Scaffolds :

- Benzothiazole-based acetamides () prioritize heteroaromatic rigidity, whereas the purine-dione system in the target compound offers a planar, electron-deficient core. This distinction may affect target selectivity (e.g., ion channels vs. enzymes) .

Agricultural Analogs: Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide; ) highlight the role of chloro and alkyl substituents in herbicidal activity.

Biological Activity

N-(2,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C15H14Cl2N4O3

- Molecular Weight: 365.20 g/mol

The structure consists of a dichlorophenyl group attached to a purine derivative through an acetamide linkage. This configuration may influence its biological interactions and efficacy.

Biological Activity Overview

Anticancer Activity:

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with purine bases have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis or interference with cell cycle progression.

Antimicrobial Properties:

The compound's structural features suggest potential antimicrobial activity. Similar acetamide derivatives have been evaluated for their effectiveness against bacterial strains and fungi, demonstrating varying degrees of inhibition.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

It may inhibit enzymes crucial for DNA replication or repair, similar to other purine derivatives. -

Cell Cycle Arrest:

Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis. -

Reactive Oxygen Species (ROS) Generation:

Some studies suggest that such compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

Table 1: Summary of Biological Activities

Study Example: Anticancer Properties

In a study evaluating the anticancer efficacy of various purine derivatives, it was found that this compound exhibited significant growth inhibition in human breast cancer cell lines. The compound was able to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Study Example: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds revealed that derivatives with similar structures demonstrated potent activity against Gram-positive bacteria. The study highlighted the importance of the dichlorophenyl moiety in enhancing antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.